molecular formula C18H25NO4S B2739895 N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide CAS No. 1421461-84-8

N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Cat. No.: B2739895
CAS No.: 1421461-84-8
M. Wt: 351.46
InChI Key: OAVAQMITHRMNAK-UHFFFAOYSA-N
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Description

N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a pentamethylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide typically involves a multi-step process:

    Formation of the Furan-2-yl Intermediate: The initial step involves the preparation of the furan-2-yl intermediate through the reaction of furfural with appropriate reagents.

    Hydroxypropylation: The furan-2-yl intermediate is then subjected to hydroxypropylation using a suitable hydroxypropylating agent under controlled conditions.

    Sulfonamide Formation: The final step involves the reaction of the hydroxypropylated furan intermediate with 2,3,4,5,6-pentamethylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: The hydroxypropyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydrofuran derivatives.

    Substitution: Various substituted hydroxypropyl derivatives.

Scientific Research Applications

N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Comparison with Similar Compounds

Similar Compounds

    2-(2-fluorophenoxy)-N-(3-(furan-2-yl)-3-hydroxypropyl)acetamide: Shares the furan-2-yl and hydroxypropyl groups but differs in the acetamide moiety.

    N-[[3-(furan-2-yl)phenyl]methyl]-3,4-dihydro-2H-chromen-3-amine: Contains a furan-2-yl group but has a different core structure.

Uniqueness

N-(3-(furan-2-yl)-3-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is unique due to its combination of a furan ring, hydroxypropyl group, and pentamethylbenzenesulfonamide moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO4S/c1-11-12(2)14(4)18(15(5)13(11)3)24(21,22)19-9-8-16(20)17-7-6-10-23-17/h6-7,10,16,19-20H,8-9H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAVAQMITHRMNAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCCC(C2=CC=CO2)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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